molecular formula C26H30O5 B3123270 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl decanoate CAS No. 306732-02-5

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl decanoate

Cat. No.: B3123270
CAS No.: 306732-02-5
M. Wt: 422.5 g/mol
InChI Key: ZEKYDSPAXXMQPD-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl decanoate is an organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure substituted with a 4-methoxyphenyl group and a decanoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl decanoate typically involves a multi-step process. One common method is the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by esterification with decanoic acid. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and an organic solvent like toluene. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl decanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-ol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chroman-4-ol derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl decanoate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl decanoate involves its interaction with specific molecular targets and pathways. The compound can modulate various cellular processes by binding to enzymes and receptors, thereby influencing their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to a reduction in cellular damage. Additionally, it can interact with signaling pathways that regulate inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl acetate
  • 2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl butyrate
  • 2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl hexanoate

Uniqueness

2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl decanoate is unique due to its longer alkyl chain (decanoate), which can influence its solubility, bioavailability, and interaction with biological membranes. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds with shorter alkyl chains.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] decanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O5/c1-3-4-5-6-7-8-9-14-23(27)31-26-24(28)21-12-10-11-13-22(21)30-25(26)19-15-17-20(29-2)18-16-19/h10-13,15-18H,3-9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKYDSPAXXMQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC1=C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901236546
Record name 2-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901236546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306732-02-5
Record name 2-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl decanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306732-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901236546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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